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Compound of Interest

Compound Name: (S)-1-(3-nitrophenyl)ethanol

Cat. No.: B012836 Get Quote

(S)-1-(3-nitrophenyl)ethanol, identified by CAS Number 103966-65-0, is a chiral aromatic

alcohol of significant interest within the pharmaceutical and fine chemical industries.[1] Its

structure is distinguished by a stereogenic center at the carbinol carbon and an electron-

withdrawing nitro group positioned meta on the phenyl ring. This unique combination of

features makes it an exceptionally valuable precursor in asymmetric synthesis, enabling the

precise construction of stereogenic centers—a cornerstone of modern drug design.[1] This

guide provides an in-depth overview of its properties, synthesis, and applications for

researchers, scientists, and professionals in drug development.

Core Properties and Specifications
The utility of any chemical intermediate begins with a thorough understanding of its

fundamental physicochemical properties. These parameters govern its behavior in reactions, its

purification, and its handling.

Physicochemical Data
The key properties of (S)-1-(3-nitrophenyl)ethanol are summarized below. This data is critical

for experimental design, from selecting appropriate solvents to determining purification

strategies.
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Property Value Source(s)

CAS Number 103966-65-0 [1]

Molecular Formula C₈H₉NO₃ [1][2]

Molecular Weight 167.16 g/mol [1][2]

IUPAC Name (1S)-1-(3-nitrophenyl)ethanol [1][2]

Synonyms

(S)-(-)-1-(3-nitrophenyl)-1-

ethanol, (1S)-1-(3-

nitrophenyl)ethanol

[3]

Appearance Solid

Melting Point 84-85 °C [1]

Boiling Point 281 °C at 760 mmHg [1]

InChI Key
FRPQAVXDUWMFCK-

LURJTMIESA-N
[1]

Spectroscopic Profile
Structural elucidation and purity assessment rely on spectroscopic analysis. Below are typical

data points for (S)-1-(3-nitrophenyl)ethanol.
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Technique Data Significance

¹H NMR

Provides information on the proton environment,

confirming the presence of the aromatic ring, the

methine proton, and the methyl group.

¹³C NMR

Elucidates the carbon skeleton of the molecule.

A published spectrum is available for reference.

[4]

Infrared (IR)

Shows characteristic absorption bands for the

hydroxyl (-OH), aromatic (C-H, C=C), and nitro

(-NO₂) functional groups.

Mass Spec (MS)

Confirms the molecular weight and provides

fragmentation patterns for structural

confirmation.

Synthesis of (S)-1-(3-nitrophenyl)ethanol: A Focus
on Asymmetry
The primary challenge and area of innovation in producing this compound is the

stereoselective synthesis of the (S)-enantiomer. The most common and effective strategy is the

asymmetric reduction of the prochiral ketone, 3'-nitroacetophenone. This can be achieved

through both biocatalytic and chemocatalytic methods.

Causality in Asymmetric Synthesis
The core principle behind these methods is the controlled delivery of a hydride (H⁻) ion to one

specific face of the planar carbonyl group of 3'-nitroacetophenone.

Facial Selectivity: To produce the (S)-enantiomer, the hydride must attack the Re-face of the

carbonyl.[1]

Chiral Environment: This selectivity is induced by a chiral environment, provided either by an

enzyme's active site or by a chiral ligand coordinated to a metal catalyst. This environment

sterically hinders the approach to the Si-face, making the attack on the Re-face

overwhelmingly favorable.
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The diagram below illustrates this fundamental workflow for achieving enantioselectivity.
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Caption: Asymmetric synthesis workflow from a prochiral ketone.

Protocol: Biocatalytic Asymmetric Reduction
Biocatalysis using ketoreductases (KREDs) is a highly efficient and green method for this

transformation. These enzymes use a cofactor, typically NADPH, to deliver the hydride with

exceptional stereoselectivity.[1]

Expertise in Action: The choice of a biocatalyst is driven by its substrate specificity and

enantioselectivity, often predicted by "Prelog's rule," which relates the enzyme's

stereopreference to the relative sizes of the substituents on the ketone.[1] This protocol is self-

validating as the high enantiomeric excess (ee) of the product directly confirms the enzyme's

efficacy.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 10 Tech Support

https://www.benchchem.com/product/b012836?utm_src=pdf-body-img
https://www.benchchem.com/product/b012836
https://www.benchchem.com/product/b012836
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b012836?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Step-by-Step Methodology:

Enzyme Preparation: Prepare a solution of a suitable ketoreductase enzyme and a cofactor

regeneration system (e.g., glucose/glucose dehydrogenase) in a buffered aqueous solution

(e.g., 100 mM potassium phosphate, pH 7.0).

Substrate Addition: Dissolve 3'-nitroacetophenone in a water-miscible co-solvent (e.g.,

isopropanol) to a final concentration of 10-50 mM to avoid substrate inhibition of the enzyme.

Reaction Initiation: Add the substrate solution to the enzyme/cofactor mixture. Ensure the

final concentration of the co-solvent does not exceed 10-20% (v/v) to maintain enzyme

stability.

Incubation: Maintain the reaction at a controlled temperature (e.g., 30 °C) with gentle

agitation for 12-24 hours.

Monitoring: Track the reaction progress by periodically taking samples and analyzing them

via chiral HPLC or GC to determine conversion and enantiomeric excess.

Workup and Purification: Once the reaction is complete, extract the product with an organic

solvent like ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and

concentrate under reduced pressure. The crude product can be purified by silica gel

chromatography if necessary.

Protocol: Chemocatalytic Asymmetric Hydrogenation
Ruthenium-based catalysts, particularly those with chiral diphosphine ligands like BINAP, are

highly effective for the asymmetric hydrogenation of 3'-nitroacetophenone.[5]

Expertise in Action: The selection of the chiral ligand (e.g., (S)-BINAP) and a chiral diamine co-

catalyst is critical. This combination creates a well-defined chiral pocket around the metal

center, which dictates the stereochemical outcome. The reaction is self-validating through

analysis of the enantiomeric excess, which should be consistently high (>95%) if the catalyst

system is active and stable.

Step-by-Step Methodology:
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Catalyst Preparation: In an inert atmosphere (glovebox), charge a high-pressure reactor with

the chiral ruthenium catalyst (e.g., RuCl₂[(S)-BINAP]) and a co-catalyst if required.

Solvent and Substrate: Add an appropriate solvent (e.g., methanol or ethanol) followed by 3'-

nitroacetophenone.

Reaction Conditions: Seal the reactor, purge it with hydrogen gas, and then pressurize to the

desired level (e.g., 10-50 atm H₂). Heat the mixture to the optimal temperature (e.g., 40-60

°C).

Incubation: Stir the reaction mixture for the required time (typically 4-18 hours).

Monitoring: Progress can be monitored by taking aliquots (after safely depressurizing and re-

pressurizing the vessel) for HPLC or GC analysis.

Workup and Purification: After cooling and venting the reactor, filter the reaction mixture to

remove the catalyst. Evaporate the solvent in vacuo. The resulting crude product can be

purified by column chromatography or recrystallization.

Applications in Drug Development and Organic
Synthesis
The primary value of (S)-1-(3-nitrophenyl)ethanol lies in its dual functionality: a chiral alcohol

for building stereocenters and a nitro group that serves as a versatile synthetic handle.

Chiral Intermediate for APIs
This molecule is a key starting material or intermediate in the synthesis of various biologically

active compounds.[1] The chiral alcohol can be used in nucleophilic substitutions or as a

directing group, while the nitro group can be readily reduced to an aniline, a common

pharmacophore found in numerous drugs.[1]

The logical flow from this intermediate to a potential API is shown below.
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Caption: Synthetic pathway from the intermediate to an API.

While specific commercial drugs directly using this starting material may be proprietary, its

structure is integral to compounds investigated for various therapeutic areas. The reduction of

the nitro group to form (S)-1-(3-aminophenyl)ethanol is a particularly common transformation,

opening pathways to a vast array of derivatives.[1]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 10 Tech Support

https://www.benchchem.com/product/b012836?utm_src=pdf-body-img
https://www.benchchem.com/product/b012836
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b012836?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Safety, Handling, and Storage
Proper handling is essential to ensure laboratory safety. (S)-1-(3-nitrophenyl)ethanol is
classified as a hazardous substance.

GHS Hazard Information
Pictogram: GHS07 (Exclamation Mark)

Signal Word: Warning

Hazard Statements:

H302: Harmful if swallowed.

H315: Causes skin irritation.[6]

H319: Causes serious eye irritation.[6]

H335: May cause respiratory irritation.[6]

Recommended Handling and Storage
Handling: Use only in a well-ventilated area, such as a chemical fume hood.[6] Wear

appropriate personal protective equipment (PPE), including safety glasses, chemical-

resistant gloves, and a lab coat.[6] Avoid breathing dust and wash hands thoroughly after

handling.[6]

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible

materials such as strong oxidizing agents.[6]

Conclusion
(S)-1-(3-nitrophenyl)ethanol is more than a simple chemical; it is an enabling tool for the

creation of complex, enantiomerically pure molecules. Its value is rooted in its specific

stereochemistry and the synthetic versatility of its functional groups. A thorough understanding

of its properties and the rationale behind its asymmetric synthesis allows researchers to

leverage this building block to its full potential, accelerating the discovery and development of
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next-generation pharmaceuticals. This product is intended for research use only and is not for

diagnostic or therapeutic applications.[1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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